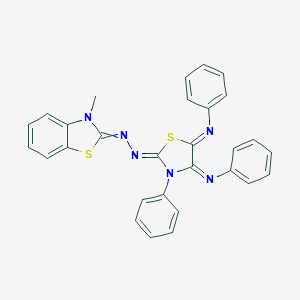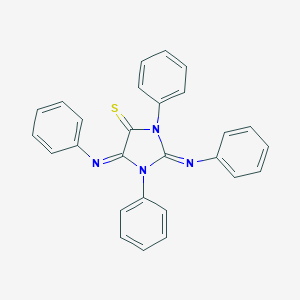
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as DPPIT, is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. DPPIT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound has shown great potential in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and proteins. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. Additionally, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity. It has been shown to exhibit low toxicity and good solubility in various solvents. However, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has some limitations, including its poor stability in aqueous solutions and its susceptibility to oxidation.
Orientations Futures
There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential area of research is the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione and its potential interactions with other drugs. Furthermore, the synthesis of novel derivatives of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is a heterocyclic compound that exhibits a wide range of biological activities. It has shown great potential in the field of medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, including the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs and the synthesis of novel derivatives.
Méthodes De Synthèse
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,3-diphenyl-2-thiourea and benzil in the presence of a base such as potassium hydroxide. The reaction yields 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione as a yellow crystalline solid with a melting point of 292-294°C. This method has been reported to produce high yields of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione with good purity.
Applications De Recherche Scientifique
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been extensively studied for its biological activities and has shown great potential in various fields of research. It has been reported to exhibit significant antibacterial, antifungal, antiviral, and anticancer activities. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been studied for its antioxidant and anti-inflammatory properties. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
Formule moléculaire |
C27H20N4S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1,3-diphenyl-2,5-bis(phenylimino)imidazolidine-4-thione |
InChI |
InChI=1S/C27H20N4S/c32-26-25(28-21-13-5-1-6-14-21)30(23-17-9-3-10-18-23)27(29-22-15-7-2-8-16-22)31(26)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
DCWAWJOUIVROSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



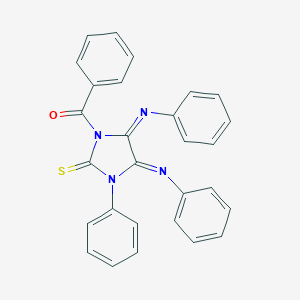
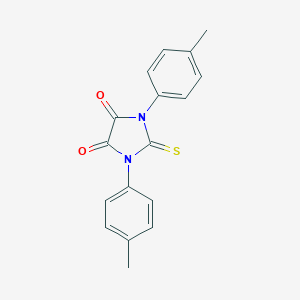
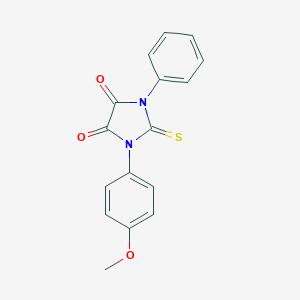
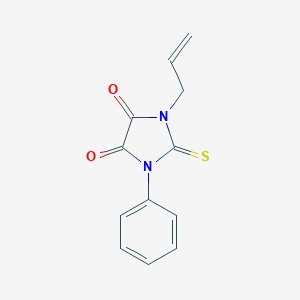

![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
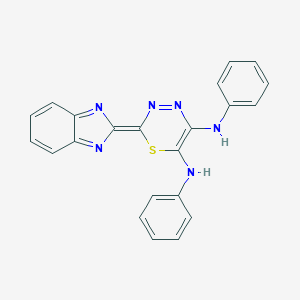
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)

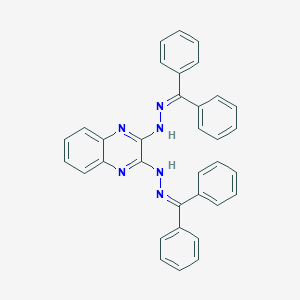
![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
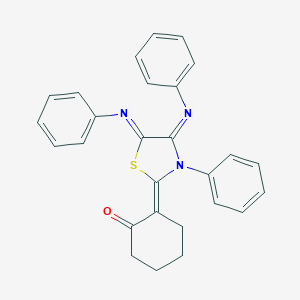
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
